4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-5-9-8(3-4-10-9)7(2)11-6/h3-5,10H,1-2H3 |
InChI Key |
AEBCFWXWOVLUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method starts with the reaction of 2,6-dimethylpyridine with an appropriate reagent to form the pyrrole ring. This process often involves the use of strong bases and high temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine exhibit various biological activities:
- Anticancer Activity : Compounds in this class have shown promising results in binding to proteins involved in cancer pathways. Molecular docking studies suggest effective interactions with tubulin and various kinases critical for anticancer activity. For example, a study demonstrated that specific derivatives displayed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cardiac cells .
- Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. These compounds have demonstrated significant inhibitory effects on MMPs related to cancer metastasis and arthritis .
- Antidiabetic Effects : Certain derivatives have been found to reduce blood glucose levels by enhancing insulin sensitivity. For instance, phenoxy-substituted derivatives significantly increased insulin sensitivity in adipocytes, suggesting potential applications in managing diabetes-related conditions .
Case Study 1: Anticancer Activity
A recent study synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. Among these, one compound exhibited IC50 values ranging from 0.12 to 0.21 μM against multiple cancer cell lines (HeLa, SGC-7901, and MCF-7). This compound disrupted tubulin dynamics and induced apoptosis at low concentrations .
Case Study 2: Anti-inflammatory Potential
Research on pyrrolo[3,4-c]pyridine derivatives revealed their efficacy as MMP inhibitors. One specific derivative showed an IC50 value of 3 nM for MMP-2 and demonstrated significant anti-inflammatory activity in vivo at a dose of 50 mg/kg .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | Chloro-substituted variant | Anticancer activity |
| 4-Methyl-6-nitro-1H-pyrrolo[3,2-c]pyridine | Nitro-substituted variant | Kinase inhibition |
| 5-Methyl-1H-pyrrolo[3,4-c]pyridine | Different fusion position | Antimicrobial properties |
The positioning of methyl groups at the 4 and 6 positions enhances the compound's lipophilicity compared to other derivatives, potentially influencing its biological activities and pharmacological profile.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Structural Isomerism and Ring Fusion Variations
- Pyrrolo[3,4-c]pyridine Derivatives: These isomers differ in the fusion position of the pyrrole and pyridine rings. For example, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit sedative and analgesic activities, attributed to their electron-deficient carbonyl groups .
- Pyrrolo[2,3-b]pyridine Derivatives : Substitution at the [2,3-b] position (e.g., Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) introduces steric hindrance and alters reactivity. The dichloro substituents in this compound enhance its utility as a pharmaceutical intermediate but may reduce metabolic stability compared to the methyl groups in the target compound .
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups in the target compound improve lipophilicity and metabolic stability, whereas chloro or methoxy groups (e.g., 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine) may alter electronic density and binding kinetics .
- Rigidity vs. Flexibility : The fully aromatic scaffold of this compound restricts conformational freedom, enhancing target selectivity compared to saturated analogs like 4,5,6,7-tetrahydro derivatives .
Research Findings and Pharmacological Profiles
Anticancer Activity
This compound derivatives exhibit potent antiproliferative effects (IC₅₀: nanomolar range) by mimicking the bioactive conformation of combretastatin A-4 (CA-4), a microtubule-targeting agent. This activity surpasses that of fused chromeno[3,2-c]pyridines, which show weaker MAO-B inhibition (IC₅₀: micromolar range) .
Antimicrobial Potential
Pyrido[3,2-c]pyran derivatives, however, show broader-spectrum activity due to their extended conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
